molecular formula C5HF11O B1294798 Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether CAS No. 3330-15-2

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

Cat. No. B1294798
CAS RN: 3330-15-2
M. Wt: 286.04 g/mol
InChI Key: CUTPKDUMZWIJKT-UHFFFAOYSA-N
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Description

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether, also known as Fluoroether E-1, is a chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). This synthetic fluorochemical is used in the GenX process and may arise from the degradation of GenX chemicals including FRD-903 .


Synthesis Analysis

The synthesis of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether involves the use of PPVE-2 and a solution of ammonia/water. These are added to a steel autoclave equipped with a stir bar. The reaction mixture is then heated at 160 to 165 °C for 12 hours .


Molecular Structure Analysis

The molecular formula of Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is C5HF11O .

Scientific Research Applications

Radical Additions in Organic Synthesis

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (CF2=CF-O-C3F7) has been utilized in the radical addition reactions with cyclic ethers like tetrahydrofuran and tetrahydropyran. These reactions afford one-to-one addition products, providing a facile method to prepare cyclic ethers with fluoroalkyl substituents (Hosoya, Narita, & Hamana, 2008).

Fluoride Donor in Halogen-Exchange Reactions

This compound, along with similar fluoromethyl ethers, has been identified as selective fluoride donors in halogen-exchange reactions. These reactions can lead to monofluorinated products, indicating the utility of heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether in organic synthesis (Rozov, Lessor, Kudzma, & Ramig, 1998).

Plasma Etching in Semiconductor Manufacturing

Significant applications are found in plasma etching of SiO2, an essential process in semiconductor manufacturing. Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether has shown effectiveness in etching SiO2 with higher etch rates and efficiency, thereby providing an alternative to traditional perfluorocompounds (Kim, Park, & Kim, 2020).

Safety and Hazards

When handling Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether, it’s important to avoid all personal contact, including inhalation. Protective clothing should be worn when there’s a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided. When handling, eating, drinking, or smoking should be avoided. Containers should be kept securely sealed when not in use and physical damage to containers should be avoided .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11O/c6-1(2(7,8)9)17-5(15,16)3(10,11)4(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPKDUMZWIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF2OCFHCF3, C5HF11O
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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DSSTOX Substance ID

DTXSID8052017
Record name Perfluoro-3-(1H-perfluoroethoxy)propane
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Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

CAS RN

3330-15-2
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Record name Perfluoro-3-(1H-perfluoroethoxy)propane
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Record name Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
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Synthesis routes and methods

Procedure details

Example 8 was repeated using the same reactor and catalyst/support charge. CF3CF2CF2OCF(CF3)CO2SiMe3 (16.20 g, 40.3 mmol) was added dropwise over 1.5 hr. There was obtained 13.94 g of liquid product consisting of an equimolar mixture of PPVE and TMSF. Less than 0.2% starting TMS ester remained, and less than 1% C3F7OCHFCF3 was produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
Reactant of Route 2
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
Reactant of Route 3
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

Q & A

Q1: How is Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether connected to the industrial use of fluoropolymers?

A: Research suggests that Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (Fluoroether E-1) is generated as a thermal degradation product of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA). [] HFPO-DA is a compound found in fluoropolymer dispersions used for coating fabrics. During the high-temperature processes involved in applying these coatings, HFPO-DA can undergo decarboxylation, leading to the formation and emission of Fluoroether E-1. [] This highlights a potential pathway for this compound to enter the environment as a result of industrial activities.

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